4-cyclohexyl-5-({[3-(trifluoromethyl)phenyl]amino}methyl)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a cyclohexyl substituent at position 4, a trifluoromethylphenyl-aminomethyl group at position 5, and a thiol moiety at position 2. The thiol group enables redox interactions or hydrogen bonding, critical for biological activity .
Properties
IUPAC Name |
4-cyclohexyl-3-[[3-(trifluoromethyl)anilino]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4S/c17-16(18,19)11-5-4-6-12(9-11)20-10-14-21-22-15(24)23(14)13-7-2-1-3-8-13/h4-6,9,13,20H,1-3,7-8,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZFKGDBRDZYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CNC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclohexyl-5-({[3-(trifluoromethyl)phenyl]amino}methyl)-4H-1,2,4-triazole-3-thiol (CAS No. 793727-53-4) is a compound belonging to the class of triazoles, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHFNS, with a molecular weight of 356.41 g/mol. The structure features a triazole ring substituted with a trifluoromethylphenyl group and a cyclohexyl moiety, which may influence its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study screening various triazole derivatives found that compounds similar to our target exhibited potent antibacterial and antifungal activities. Specifically, triazole derivatives showed zones of inhibition greater than 90% against certain bacterial strains compared to standard antibiotics like norfloxacin and antifungals such as clotrimazole .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Antibacterial Activity (%) | Antifungal Activity (%) | MIC (μg/mL) |
|---|---|---|---|
| PJ-C4 | >90 | >90 | 12 |
| PJ-C13 | >90 | >90 | 15 |
| PJ-C9 | 80 | 70 | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of triazoles has also been investigated. In a carrageenan-induced rat paw edema model, certain derivatives demonstrated significant edema inhibition ranging from 70% to 80%, indicating their potential as anti-inflammatory agents. Among these, PJ-C9 showed the highest activity at 80% inhibition compared to ibuprofen .
Table 2: Anti-inflammatory Activity of Triazole Derivatives
| Compound | Edema Inhibition (%) | Standard Comparison |
|---|---|---|
| PJ-C9 | 80 | Ibuprofen |
| PJ-C4 | 75 | Ibuprofen |
| PJ-C12 | 70 | Ibuprofen |
Anticancer Activity
The anticancer properties of mercapto-substituted triazoles have been explored in various studies. For instance, compounds related to our target have shown promising results against colon carcinoma cell lines (HCT116), exhibiting cytotoxic effects that suggest potential chemopreventive and chemotherapeutic applications .
Case Study: Anticancer Screening
In a study involving the synthesis of various triazole derivatives, specific compounds were tested against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at low concentrations (e.g., IC50 values in the micromolar range), suggesting their potential for further development as anticancer agents.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- 1,2,4-triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds containing the triazole moiety have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli. The incorporation of thioether groups enhances the antifungal activity compared to standard treatments .
- A study demonstrated that derivatives with a triazole-thioether structure exhibited enhanced antifungal activity against Gibberella species, with some compounds showing inhibitory rates comparable to commercial fungicides .
- Antiviral Properties
- Neuroprotective Effects
Agricultural Applications
-
Fungicides
- The compound's antifungal properties make it a candidate for agricultural fungicides. Triazole derivatives have been utilized in crop protection due to their ability to inhibit fungal growth effectively .
- Specific studies have shown that triazole-based fungicides outperform traditional options in controlling fungal pathogens in crops such as wheat and rice .
- Herbicides
Material Science Applications
- Corrosion Inhibitors
- Polymer Science
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial | PMC7384432 | Compounds exhibited higher antifungal activity than standard treatments. |
| Antiviral | PMC10987910 | Demonstrated efficacy against viral replication mechanisms. |
| Fungicide Efficacy | PMC7384432 | Enhanced activity against Gibberella species compared to commercial options. |
| Corrosion Inhibition | PMC10987910 | Effective as a corrosion inhibitor for various metals under different conditions. |
Comparison with Similar Compounds
Substituent Variations at Position 4
- Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound contrasts with aromatic substituents in analogs like 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione (). Aromatic groups (e.g., phenylsulfonyl) introduce electron-withdrawing effects, enhancing electrophilicity and interactions with enzymes like carbonic anhydrase . Cyclohexyl, being aliphatic, may favor hydrophobic binding pockets in targets such as kinases or antimicrobial proteins .
Modifications at Position 5
- Trifluoromethylphenyl-Aminomethyl vs. Schiff Bases: The target compound’s {[3-(trifluoromethyl)phenyl]amino}methyl group differs from Schiff base analogs like 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (). Schiff bases exhibit pH-dependent stability and may act as chelators for metal ions, useful in antimicrobial or anticancer applications . The trifluoromethyl group, however, offers steric and electronic effects that enhance binding to hydrophobic enzyme active sites .
Thiol Group Modifications
- Thiol vs. S-Alkylated Derivatives: The free thiol in the target compound contrasts with S-alkylated derivatives like 3-(benzylthio)-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-4-amine (). S-Alkylation reduces redox reactivity but improves stability and lipophilicity, favoring oral bioavailability . S-Alkyl 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives () incorporate pyrazole rings, which may enhance π-π stacking interactions in enzyme binding sites .
Antimicrobial and Antifungal Activity
- The target compound’s trifluoromethyl group may enhance antimicrobial potency compared to 3-(2-chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (), where the furyl group could limit membrane penetration .
- 5-(1-Hydroxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives () show >90% inhibition against Candida albicans and E. coli at 0.01% concentration, suggesting that hydroxyl groups synergize with thiols for antifungal activity .
Antiradical and Enzyme Inhibition
- Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () exhibit moderate antiradical activity via DPPH scavenging, a property less explored in the target compound .
Physicochemical Properties
The target compound’s higher LogP (3.8) suggests superior membrane permeability over polar analogs like the pyridinyl derivative (LogP 2.1) .
Q & A
What are the recommended methods for synthesizing and characterizing 4-cyclohexyl-5-({[3-(trifluoromethyl)phenyl]amino}methyl)-4H-1,2,4-triazole-3-thiol?
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of a triazole-thiol core followed by functionalization. Key steps include:
- Cyclocondensation : Reacting thiocarbazides with carboxylic acid derivatives under reflux conditions in acetic acid to form the triazole ring .
- Alkylation/Amination : Introducing the cyclohexyl and 3-(trifluoromethyl)phenylamino groups via nucleophilic substitution or Schiff base formation, often using aldehydes or alkyl halides in polar solvents (e.g., ethanol or DMF) .
- Characterization : Employ ¹H/¹³C-NMR to confirm substituent positions and purity, LC-MS for molecular weight validation, and elemental analysis to verify stoichiometry . For crystallinity assessment, X-ray diffraction (if crystals are obtainable) or HPLC purity analysis is recommended .
Which spectroscopic techniques are critical for confirming the structure of this compound?
Basic Research Question
Methodological Answer:
- ¹H/¹³C-NMR : Essential for identifying proton environments (e.g., aromatic protons from the trifluoromethylphenyl group at δ 7.2–7.8 ppm) and carbon backbone .
- IR Spectroscopy : Detects functional groups like -SH (thiol, ~2500 cm⁻¹) and -NH (amine, ~3300 cm⁻¹) .
- Mass Spectrometry (LC-MS/ESI-MS) : Confirms molecular ion peaks and fragmentation patterns, ensuring correct molecular weight .
- Elemental Analysis : Validates C, H, N, S percentages within ±0.4% of theoretical values .
How can molecular docking studies be applied to predict the biological activity of this triazole derivative?
Advanced Research Question
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors relevant to observed bioactivity (e.g., β-lactamases for antimicrobial studies) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand (triazole derivative) and receptor (e.g., NDM-1 metallo-β-lactamase) using PDB files .
- Validation : Compare docking scores (binding energy in kcal/mol) with known inhibitors. For example, if the compound shows a score of −8.2 vs. a reference drug’s −7.5, it suggests stronger binding .
- ADME Prediction : Tools like SwissADME predict pharmacokinetics, focusing on logP (lipophilicity) and bioavailability scores .
What strategies are effective in optimizing the pharmacokinetic properties (ADME) of this compound?
Advanced Research Question
Methodological Answer:
- Lipophilicity Modulation : Introduce polar groups (e.g., -OH, -COOH) to reduce logP if too high (>5), enhancing solubility. The trifluoromethyl group already improves metabolic stability .
- Bioisosteric Replacement : Replace the thiol (-SH) with a methylthio (-SCH₃) group to reduce toxicity while retaining activity .
- In Silico Screening : Use PASS Online to predict toxicity and ProtoX for metabolic pathway analysis, identifying vulnerable sites for modification .
How can researchers resolve contradictions in structure-activity relationship (SAR) data for similar triazole derivatives?
Advanced Research Question
Methodological Answer:
- Systematic SAR Studies : Synthesize analogs with incremental substitutions (e.g., varying aryl groups at position 5) and test them under standardized bioassays .
- Computational QSAR Models : Apply CoMFA or CoMSIA to correlate substituent properties (e.g., Hammett σ values) with activity. For example, electron-withdrawing groups (e.g., -CF₃) may enhance antimicrobial potency by increasing membrane penetration .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., conflicting reports on cyclohexyl vs. phenyl substituents) to identify consistent trends .
What in vitro assays are suitable for evaluating the antimicrobial efficacy of this compound?
Advanced Research Question
Methodological Answer:
- Broth Microdilution (CLSI Guidelines) : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with concentrations ranging from 0.5–128 µg/mL .
- Time-Kill Assays : Assess bactericidal/fungicidal activity over 24 hours, comparing log₁₀ CFU/mL reduction against controls .
- Synergy Testing : Combine with standard antibiotics (e.g., meropenem) at sub-MIC levels to evaluate potentiation effects .
How does the presence of the trifluoromethyl group influence the compound's reactivity and bioactivity?
Advanced Research Question
Methodological Answer:
- Electron-Withdrawing Effect : The -CF₃ group increases electrophilicity of the triazole ring, enhancing interactions with nucleophilic residues (e.g., cysteine in enzyme active sites) .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life. For instance, analogs with -CF₃ show 2–3× longer in vivo retention than non-fluorinated counterparts .
- Lipid Solubility : -CF₃ increases logP by ~1 unit, improving blood-brain barrier penetration in CNS-targeted studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
